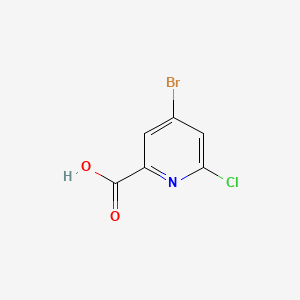

4-Bromo-6-chloropicolinic acid

Description

4-Bromo-6-chloropicolinic acid (CAS: 1060805-66-4) is a halogenated pyridine derivative with the molecular formula C₆H₃BrClNO₂ and a molecular weight of 236.45 g/mol . Structurally, it consists of a pyridine ring substituted with a bromine atom at position 4, a chlorine atom at position 6, and a carboxylic acid group at position 2. This compound is primarily used in chemical research, particularly in pharmaceutical and agrochemical synthesis, due to its reactive halogen substituents and versatile carboxylic acid functionality .

Properties

IUPAC Name |

4-bromo-6-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURFXJAIIJVQFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704407 | |

| Record name | 4-Bromo-6-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060805-66-4 | |

| Record name | 4-Bromo-6-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloropicolinic acid typically involves multi-step reactions. One common method includes the bromination and chlorination of picolinic acid derivatives. For instance, the reaction may start with the bromination of 6-chloropicolinic acid using phosphorus (V) oxybromide and N,N-dimethylformamide at elevated temperatures, followed by chlorination with trichlorophosphate . The final step often involves oxidation using potassium permanganate in the presence of sodium hydroxide under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution more readily than the chlorine at position 6 due to weaker C-Br bond strength. Common reactions include:

Reagents and Conditions

Key Findings :

-

Bromine substitution occurs preferentially under mild conditions (25–80°C) with amines or thiols.

-

Suzuki coupling with aryl boronic acids yields biaryl products, useful in medicinal chemistry .

Esterification and Amidation

The carboxylic acid group undergoes typical acid-derived reactions:

Reaction Pathways

| Reaction Type | Reagents/Conditions | Products Formed | Reference |

|---|---|---|---|

| Esterification | ROH, H₂SO₄ or DCC/DMAP | Alkyl/aryl esters | |

| Amidation | SOCl₂ → acyl chloride + amine | Amides |

Example :

In a synthesis of kinase inhibitors, this compound was converted to an acyl chloride using thionyl chloride, then coupled with 4-(chlorodifluoromethoxy)aniline to form an amide .

Photochemical Reactions

UV irradiation induces triplet-state reactivity, leading to halogen displacement:

Experimental Data

| Condition | Observation | Quantum Yield | Reference |

|---|---|---|---|

| UV light (254 nm) | Debromination in presence of Br⁻/Cl⁻ | 0.15–0.30 | |

| Solvent: Aqueous H₂SO₄ | Formation of 6-chloropicolinic acid | 90% yield |

Mechanism :

Triplet-state excitation promotes homolytic C-Br bond cleavage, followed by recombination with halide ions .

Comparative Reactivity of Halogens

Substituent effects influence reaction rates:

| Position | Halogen | Relative Reactivity (k, mol⁻¹ dm³ s⁻¹) | Notes |

|---|---|---|---|

| 4 | Br | 8.0 × 10⁸ | Faster substitution vs. Cl |

| 6 | Cl | 3.4 × 10⁵ | Requires harsher conditions |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 4-bromo-6-chloropicolinic acid exhibit significant antimicrobial properties. In particular, studies have shown that these compounds can inhibit the growth of certain bacterial strains, making them potential candidates for developing new antibiotics .

Pharmacological Research

The compound is also being investigated for its role in pharmacological applications, particularly as a scaffold for the development of new drugs targeting various diseases. Its ability to modulate biological pathways offers opportunities for creating therapeutics that address unmet medical needs .

Agrochemicals

Herbicide Development

this compound has been explored as a precursor in the synthesis of herbicides. Its structural characteristics allow it to interfere with plant growth processes, providing a basis for developing selective herbicides that target specific weeds while minimizing damage to crops .

Pesticide Formulations

In addition to herbicides, this compound is being studied for use in pesticide formulations. Its efficacy against certain pests makes it a valuable component in integrated pest management strategies aimed at sustainable agriculture .

Materials Science

Polymer Chemistry

The compound has applications in polymer chemistry, particularly in the synthesis of novel polymeric materials with enhanced properties. It can act as a monomer or crosslinking agent, contributing to the development of materials with specific mechanical and thermal characteristics .

Nanomaterials

Recent advancements have seen the use of this compound in the fabrication of nanomaterials. Its ability to influence surface properties and interactions at the nanoscale opens avenues for applications in electronics and photonics .

Analytical Chemistry

Chromatographic Techniques

In analytical chemistry, this compound is utilized as a standard in various chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its known properties facilitate accurate quantification and analysis of complex mixtures .

Summary Table of Applications

| Application Area | Specific Use |

|---|---|

| Medicinal Chemistry | Antimicrobial agents, drug development |

| Agrochemicals | Herbicide and pesticide formulations |

| Materials Science | Polymer synthesis, nanomaterials |

| Analytical Chemistry | Standards for chromatography |

Case Studies

-

Antimicrobial Efficacy Study

A study published in Journal of Antimicrobial Chemotherapy evaluated various derivatives of this compound against resistant bacterial strains. Results indicated a notable inhibition rate, suggesting its potential as a lead compound for antibiotic development. -

Herbicide Development Research

Research conducted by agrochemical firms demonstrated that formulations containing this compound effectively controlled weed populations without harming crop yield. Field trials showed promising results leading to further development. -

Polymeric Material Innovation

A recent project highlighted the use of this compound in creating biodegradable polymers that exhibit enhanced strength and flexibility compared to traditional materials. The findings were presented at an international materials science conference.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloropicolinic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can participate in various chemical reactions, influencing the reactivity and binding affinity of the molecule. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets, affecting the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Substituent Positions :

- This compound and its positional isomer 6-bromo-4-chloropicolinic acid (CAS: 1060802-25-6) differ in halogen placement. The bromine and chlorine positions influence electronic effects on the pyridine ring, altering reactivity in cross-coupling reactions .

- Methyl 5-bromo-6-chloropicolinate (similarity score: 0.93 to a related compound) replaces the carboxylic acid with a methyl ester, enhancing solubility in organic solvents .

Functional Groups: The carboxylic acid group in picolinic acid derivatives enables salt formation or conjugation, critical in drug design.

Molecular Weight and Physicochemical Properties :

- Halogenated analogs like 4-bromo-5-methylpicolinic acid (MW: 216.03 g/mol) exhibit lower molecular weights due to the absence of chlorine, impacting solubility and bioavailability .

- 6-Bromo-4-chloropicolinic acid shares the same molecular weight as the target compound but requires stringent storage conditions (-80°C), suggesting lower thermal stability .

Research and Application Insights

- Agrochemical Potential: The dual halogenation (Br/Cl) in this compound mimics bioactive herbicidal compounds like picloram, though its efficacy requires further study .

- Pharmaceutical Intermediates : Analogs such as 6-bromo-4-chloropicolinic acid are prioritized in medicinal chemistry for functionalization at the 2-carboxylic acid position .

- Stability Challenges : Ester derivatives (e.g., methyl picolinates) offer improved handling but may require hydrolysis steps for active ingredient release .

Biological Activity

4-Bromo-6-chloropicolinic acid (CAS No. 1060811-25-7) is a halogenated derivative of picolinic acid, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, herbicidal effects, and potential applications in various fields.

This compound has the molecular formula and a molecular weight of 236.45 g/mol. Its structural features include:

- Heavy Atoms : 11

- Rotatable Bonds : 1

- Hydrogen Bond Acceptors : 3

- Hydrogen Bond Donors : 1

- Log P (octanol-water partition coefficient) : 1.31 to 2.36, indicating moderate lipophilicity .

Herbicidal Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant herbicidal properties. For instance, research on related compounds has shown effective inhibition of root growth in various weed species, including Amaranthus retroflexus and Chenopodium album. These effects are primarily attributed to the modulation of auxin-related gene expression, which is crucial for plant growth regulation.

In a comparative study, novel derivatives were tested against Arabidopsis thaliana, revealing that certain compounds exhibited greater root inhibitory activity than conventional herbicides like picloram. Specifically, compounds with bromine and chlorine substituents demonstrated enhanced herbicidal efficacy due to their ability to disrupt auxin transport and response mechanisms .

Pharmacological Properties

The pharmacological profile of this compound suggests potential applications in medicinal chemistry. The compound has shown:

- CYP Inhibition : It does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), indicating a lower risk of drug-drug interactions .

- Blood-Brain Barrier Permeability : Classified as a BBB permeant compound, it may have implications in neuropharmacology .

- Absorption : High gastrointestinal absorption suggests good bioavailability when administered orally .

Case Study 1: Herbicidal Efficacy

A study conducted on the herbicidal activity of various picolinic acid derivatives found that this compound exhibited significant post-emergence herbicidal effects at concentrations as low as 250 g/ha against specific weed species. The mechanism was linked to the upregulation of genes involved in ethylene production and abscisic acid (ABA) synthesis, leading to rapid plant death .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of halogenated picolinic acids indicated that the presence of bromine and chlorine at specific positions on the aromatic ring enhances biological activity. The study highlighted that substituents with higher electronegativity contributed positively to herbicidal potency, providing insights for the design of more effective agrochemicals .

Q & A

Q. What are the recommended analytical techniques for confirming the structural integrity of 4-Bromo-6-chloropicolinic acid in synthesized batches?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–254 nm) is critical for purity assessment, especially to detect halogenated byproducts like 4-Bromo-2-chlorobenzoic acid or 6-chloro derivatives .

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns. For example, the absence of aromatic proton signals in regions δ 7.0–8.5 ppm may indicate successful bromination/chlorination at the pyridine ring .

- Mass Spectrometry (MS) with electrospray ionization (ESI) can validate molecular weight (expected m/z ~249.48 for CHBrClNO) and detect isotopic patterns consistent with Br/Cl .

Q. How should researchers design synthetic routes for this compound to minimize unwanted side reactions?

Methodological Answer:

- Stepwise Halogenation : Prioritize chlorination at the 6-position before bromination at the 4-position to avoid steric hindrance. Use Lewis acid catalysts (e.g., FeCl) for regioselective chlorination .

- Protection of the Carboxylic Acid Group : Protect the picolinic acid moiety via esterification (e.g., methyl ester) during halogenation to prevent electrophilic substitution at the COOH group .

- Temperature Control : Maintain reactions below 60°C to reduce dimerization or decomposition, as observed in similar bromo-chloro aromatic systems .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the stability of this compound under varying pH conditions?

Methodological Answer:

- Controlled Stability Studies : Conduct accelerated degradation studies at pH 2–12 (using HCl/NaOH buffers) and monitor via HPLC. For instance, acidic conditions (pH < 3) may hydrolyze the Br-Cl bond, while alkaline conditions (pH > 10) could decarboxylate the picolinic acid group .

- Contradiction Analysis Framework : Apply iterative hypothesis testing. For example, if decomposition rates conflict with literature, verify solvent purity (e.g., trace metals in buffers) and light exposure, which catalyze halogen displacement .

Q. What strategies optimize the yield of this compound in large-scale syntheses while maintaining regioselectivity?

Methodological Answer:

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables like reagent stoichiometry (Br/Cl ratio), solvent polarity (DMF vs. DCM), and reaction time. For halogenated aromatics, polar aprotic solvents often enhance selectivity .

- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track intermediate formation (e.g., 6-chloropicolinic acid) and adjust bromination dynamically .

Q. How can researchers address discrepancies in reported biological activity of this compound derivatives across studies?

Methodological Answer:

- Meta-Analysis of Structural Analogues : Compare bioactivity data with structurally related compounds (e.g., 2-Bromo-6-chlorobenzoic acid) to identify trends in halogen positioning and electronic effects .

- Standardized Assay Conditions : Ensure consistent cell lines, solvent controls (e.g., DMSO concentration ≤0.1%), and purity thresholds (>95% by HPLC) to reduce variability .

Key Considerations for Researchers

- Ethical and Safety Compliance : Follow REACH regulations for halogenated compounds (e.g., avoid aqueous waste discharge without neutralization) .

- Novelty Alignment : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses, e.g., exploring metal-catalyzed cross-coupling reactions with this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.